Home > Products > Screening Compounds P137978 > N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide -

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide

Catalog Number: EVT-4439848
CAS Number:
Molecular Formula: C15H15N5O3S
Molecular Weight: 345.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Glucagon receptor antagonists []: These compounds modulate glucagon signaling pathways and could have implications for metabolic disorders.
  • Positive allosteric modulators of the metabotropic glutamate-5 receptor [, , , ]: This modulation of glutamate receptors suggests potential applications in neurological and psychiatric disorders.

2-Amino-4,5,6,7-tetrahydro[1]benzothiophene-3-carbonitrile

Compound Description: 2-Amino-4,5,6,7-tetrahydro[1]benzothiophene-3-carbonitrile (1a) is a key starting material used in various chemical reactions to synthesize heterocyclic compounds. [] These reactions often involve the amino group and the adjacent carbonitrile group participating in cyclization reactions with different electrophiles.

Relevance: This compound shares the core tetrahydrobenzothiophene structure with N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide. The key difference lies in the 2-position substituent, where 1a has an amino group, and the target compound has a substituted propanamide group.

N-(3-cyano-4,5,6,7-tetrahydro[1]benzothien-2-yl)acetamide

Compound Description: N-(3-cyano-4,5,6,7-tetrahydro[1]benzothien-2-yl)acetamide (1b) is formed by the degradation of pyrimidine rings during the acetylation of aminobenzothienopyrimidines. [] This compound showcases the reactivity of the cyano group in the presence of acetylating agents.

Relevance: This compound is closely related to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide, sharing an identical tetrahydrobenzothiophene structure with a 3-cyano substituent. The difference lies in the 2-position substituent, where 1b has a simple acetamide group compared to the more complex 2-(4-nitro-1H-pyrazol-1-yl)propanamide in the target compound.

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) is recognized as the first centrally active, positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) subtype in both rats and humans. [] It exhibits promising therapeutic potential for neuropsychiatric and neurological disorders due to its ability to potentiate glutamate-induced calcium release in mGluR5 expressing cells. []

Relevance: This compound shares the 1,3-diphenyl-1H-pyrazol-5-yl moiety with N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide. This structural similarity suggests a potential for shared biological activity, particularly concerning mGluR5 modulation. Further investigation is needed to confirm if the target compound exhibits similar effects. ,

4-Nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71)

Compound Description: 4-Nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71) is a positive allosteric modulator of the metabotropic glutamate receptor 1 (mGluR1) subtype. [] Research suggests that VU-71 interacts with a distinct allosteric site on mGluR1 compared to known antagonists, indicating a unique mechanism of action.

Relevance: While structurally similar to CDPPB, VU-71 showcases a shift in mGluR subtype selectivity due to the change in the nitro group's position on the benzamide ring. This difference highlights the importance of substituent positioning for modulating pharmacological activity. Compared to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide, VU-71 shares the core pyrazole ring structure and the benzamide group, suggesting potential for overlapping biological activity.

4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545)

Compound Description: 4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545) is a highly potent positive allosteric modulator of mGluR5. [] It exhibits significantly higher binding affinity and functional activity at mGluR5 compared to CDPPB. [] This enhanced potency makes VU-1545 a promising candidate for further development as a therapeutic agent.

Relevance: VU-1545, derived from structural modifications of CDPPB, highlights the impact of a halogen substituent on the phenyl ring for enhancing potency towards mGluR5. Its structural similarity to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide, particularly the shared pyrazole and benzamide moieties, suggests a possibility of the target compound possessing mGluR5 modulating properties.

Properties

Product Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-nitropyrazol-1-yl)propanamide

Molecular Formula

C15H15N5O3S

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C15H15N5O3S/c1-9(19-8-10(7-17-19)20(22)23)14(21)18-15-12(6-16)11-4-2-3-5-13(11)24-15/h7-9H,2-5H2,1H3,(H,18,21)

InChI Key

FSLOIXUIJOYMBM-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)N3C=C(C=N3)[N+](=O)[O-]

Canonical SMILES

CC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)N3C=C(C=N3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.